N-[2-(hydroxymethyl)-2,3-dihydro-1H-inden-2-yl]prop-2-enamide
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Overview
Description
N-[2-(hydroxymethyl)-2,3-dihydro-1H-inden-2-yl]prop-2-enamide is a synthetic organic compound characterized by its unique molecular structure This compound features an indene moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(hydroxymethyl)-2,3-dihydro-1H-inden-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the indene derivative, which is then functionalized to introduce the hydroxymethyl group. This is followed by the formation of the prop-2-enamide group through amide bond formation reactions.
Indene Derivative Preparation: The initial step involves the synthesis of the indene core, which can be achieved through cyclization reactions of suitable precursors under acidic or basic conditions.
Hydroxymethyl Group Introduction: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde and a suitable catalyst.
Amide Bond Formation: The final step involves the formation of the prop-2-enamide group, typically through the reaction of the hydroxymethyl-indene derivative with acryloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(hydroxymethyl)-2,3-dihydro-1H-inden-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The prop-2-enamide group can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the hydroxymethyl group.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indene derivatives.
Scientific Research Applications
N-[2-(hydroxymethyl)-2,3-dihydro-1H-inden-2-yl]prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of N-[2-(hydroxymethyl)-2,3-dihydro-1H-inden-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxymethyl and prop-2-enamide groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
N-[2-(hydroxymethyl)-2,3-dihydro-1H-inden-2-yl]prop-2-enamide can be compared with other similar compounds, such as:
N-(2-Hydroxypropyl)-2-methyl-prop-2-enamide: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
N-(Hydroxymethyl)acrylamide: Shares the hydroxymethyl group but lacks the indene moiety, resulting in different reactivity and applications.
Poly(N-(2-hydroxypropyl)methacrylamide): A polymeric form with applications in drug delivery and biomedical research.
The uniqueness of this compound lies in its indene core, which imparts specific chemical properties and potential for diverse applications in various fields.
Properties
IUPAC Name |
N-[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-12(16)14-13(9-15)7-10-5-3-4-6-11(10)8-13/h2-6,15H,1,7-9H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVBXLGDABUGKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CC2=CC=CC=C2C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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